molecular formula C13H17N3O2S B2998689 5-oxo-N-(2-(pyridin-4-yl)ethyl)-1,4-thiazepane-3-carboxamide CAS No. 1396563-90-8

5-oxo-N-(2-(pyridin-4-yl)ethyl)-1,4-thiazepane-3-carboxamide

Cat. No. B2998689
CAS RN: 1396563-90-8
M. Wt: 279.36
InChI Key: XDFRTUVZBGHGTP-UHFFFAOYSA-N
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Description

5-oxo-N-(2-(pyridin-4-yl)ethyl)-1,4-thiazepane-3-carboxamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is a thiazepane derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 5-oxo-N-(2-(pyridin-4-yl)ethyl)-1,4-thiazepane-3-carboxamide is not fully understood. However, it has been suggested that this compound may exert its antitumor effects by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, it has been suggested that this compound may exert its anti-inflammatory effects by inhibiting the activity of certain cytokines that are involved in the inflammatory response. Moreover, it has been suggested that this compound may exert its antidepressant effects by increasing the levels of certain neurotransmitters in the brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth of cancer cells and reduce the levels of pro-inflammatory cytokines. In vivo studies have shown that this compound can reduce the growth of tumors in mice and increase the levels of certain neurotransmitters in the brain. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

The advantages of using 5-oxo-N-(2-(pyridin-4-yl)ethyl)-1,4-thiazepane-3-carboxamide in lab experiments include its potential applications in the fields of oncology, immunology, and neuroscience. Moreover, this compound is relatively easy to synthesize and has a high purity. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for the study of 5-oxo-N-(2-(pyridin-4-yl)ethyl)-1,4-thiazepane-3-carboxamide. One direction is to further investigate the mechanism of action of this compound, which will help to understand its potential applications in the fields of oncology, immunology, and neuroscience. Another direction is to study the potential side effects of this compound, which will help to determine its safety for use in humans. Additionally, future studies could focus on the development of new derivatives of this compound that have improved solubility and reduced toxicity.

Synthesis Methods

The synthesis of 5-oxo-N-(2-(pyridin-4-yl)ethyl)-1,4-thiazepane-3-carboxamide has been reported in various scientific studies. One of the methods used involves the reaction of 2-(pyridin-4-yl)ethylamine with 2-bromoacetylthiazepane-3-one in the presence of a base. The reaction yields this compound as the final product. Another method involves the reaction of 2-(pyridin-4-yl)ethylamine with 2-chloroacetylthiazepane-3-one in the presence of a base, which results in the formation of the same compound.

Scientific Research Applications

The potential applications of 5-oxo-N-(2-(pyridin-4-yl)ethyl)-1,4-thiazepane-3-carboxamide in scientific research are vast. This compound has been studied for its potential use as an antitumor agent, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, this compound has been studied for its potential use as an anti-inflammatory agent, as it has been shown to reduce the levels of pro-inflammatory cytokines in vitro. Moreover, this compound has been studied for its potential use as an antidepressant, as it has been shown to increase the levels of serotonin and norepinephrine in the brain.

properties

IUPAC Name

5-oxo-N-(2-pyridin-4-ylethyl)-1,4-thiazepane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2S/c17-12-4-8-19-9-11(16-12)13(18)15-7-3-10-1-5-14-6-2-10/h1-2,5-6,11H,3-4,7-9H2,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDFRTUVZBGHGTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(NC1=O)C(=O)NCCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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